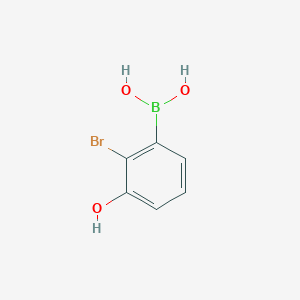
(2-Bromo-3-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a hydroxyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-hydroxyphenyl)boronic acid typically involves the bromination of 3-hydroxyphenylboronic acid. This can be achieved through the reaction of 3-hydroxyphenylboronic acid with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalytic systems can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromine atom results in the formation of a phenylboronic acid .
Scientific Research Applications
(2-Bromo-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Bromo-3-hydroxyphenyl)boronic acid involves its ability to form boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid and forms reversible covalent bonds with nucleophiles. The formation of boronate esters can modulate the activity of biomolecules and influence various biochemical pathways .
Comparison with Similar Compounds
3-Hydroxyphenylboronic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Bromophenylboronic acid: Lacks the hydroxyl group, limiting its ability to form boronate esters with diols.
3-Bromophenylboronic acid: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness: (2-Bromo-3-hydroxyphenyl)boronic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts .
Properties
Molecular Formula |
C6H6BBrO3 |
|---|---|
Molecular Weight |
216.83 g/mol |
IUPAC Name |
(2-bromo-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H6BBrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H |
InChI Key |
UIJSOPKRNVUNGS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)

![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

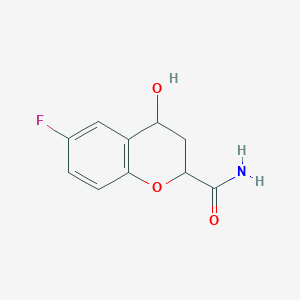
![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)
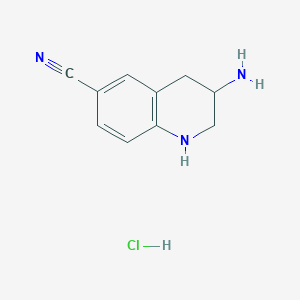

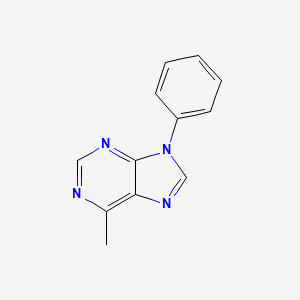
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)
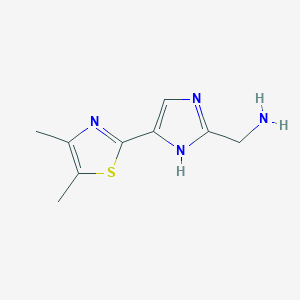
![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
